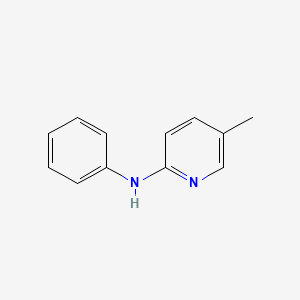

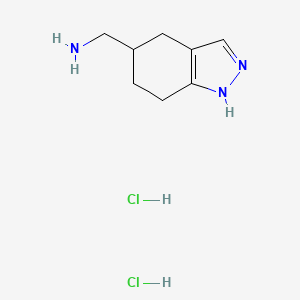

![molecular formula C8H16N2 B3328320 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 444664-95-3](/img/structure/B3328320.png)

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

Descripción general

Descripción

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .

Synthesis Analysis

The synthesis of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane contains a total of 26 atoms; 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . It also contains 27 bonds; 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic) and 2 Pyrrolidines .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

“2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” has been used in the field of asymmetric synthesis . It has been utilized in the development of asymmetric access to triketopiperazines (TKPs). The chiral TKPs are generated in highly diastereo- and enantioselective form, and are amenable to fruitful regioselective manipulation to give attractive natural product-like structures .

Michael Addition Chemistry

This compound has been described in highly enantioselective Michael addition chemistry of various substituted TKP systems . The structures including various diazabicyclo-[2.2.1]heptane core structures and proline amides would be available via initial asymmetric Michael addition of a TKP, followed by TKP manipulations involving ring-opening .

Natural Product-like Motifs

The compound has been used to gain access to several interesting natural product-like motifs . This includes various diazabicyclo-[2.2.1]heptane core structures and proline amides .

Catalyst in Organic Reactions

New derivatives of “2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” have been synthesized and used as catalysts in the addition of diethylzinc to benzaldehyde . This resulted in enantioselectivities of up to 78% e.e .

Biologically Active Products

The diazabicyclo-[2.2.1]heptane structures are especially interesting as core components of biologically active products .

Pharmaceutical Applications

The compound is also used in the pharmaceutical industry . It is sold under the brand name Thermo Scientific Chemicals and is used in research .

Mecanismo De Acción

Target of Action

The primary targets of 2-Isopropyl-2,5-diazabicyclo[22Diazabicyclo[221]heptane structures are core components of biologically active products .

Mode of Action

The specific mode of action of 2-Isopropyl-2,5-diazabicyclo[22It’s known that these compounds can be synthesized via an epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Biochemical Pathways

The specific biochemical pathways affected by 2-Isopropyl-2,5-diazabicyclo[22The diazabicyclo[221]heptane structures are known to be part of biologically active products .

Result of Action

The molecular and cellular effects of 2-Isopropyl-2,5-diazabicyclo[22Compounds with similar structures have been found to be part of biologically active products .

Action Environment

Key factors identified for the cascade reaction of this compound include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter . These factors suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical groups.

Propiedades

IUPAC Name |

2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMTXFNRSOTREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2CC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)

![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)

![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)

![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)

![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)